
8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde is a chemical compound with the linear formula C12H11O2N1 . It is often used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde is defined by its linear formula, C12H11O2N1 . This indicates that it contains 12 carbon atoms, 11 hydrogen atoms, 2 oxygen atoms, and 1 nitrogen atom.Applications De Recherche Scientifique
Antimicrobial Activity
8-Hydroxyquinoline derivatives exhibit significant antimicrobial properties . They can act as potent inhibitors against a variety of microbial pathogens. The presence of the 8-hydroxyquinoline moiety contributes to the compound’s ability to chelate metal ions, which is crucial for the growth and virulence of many microorganisms .
Anticancer Agents
These compounds have been studied for their potential as anticancer agents . They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The modification of the 8-hydroxyquinoline structure, such as the addition of the dimethylquinoline-2-carbaldehyde group, can enhance its cytotoxicity against cancer cells .
Antifungal Effects
The antifungal effects of 8-hydroxyquinoline derivatives make them valuable in the treatment of fungal infections. Their mechanism of action often involves the disruption of metal ion homeostasis within fungal cells, leading to inhibited growth and reproduction .
Neuroprotective Applications
There is evidence that 8-hydroxyquinoline derivatives can act as iron chelators for neuroprotection. They may have therapeutic value in treating neurodegenerative diseases like Alzheimer’s by preventing metal-induced oxidative stress in the brain .
Enzyme Inhibition
These compounds are known to inhibit 2OG-dependent enzymes . This inhibition is significant because it can regulate the activity of enzymes involved in various physiological processes, including DNA repair and oxygen sensing .
Antiviral Properties
Research has shown that 8-hydroxyquinoline derivatives can exhibit antiviral properties , particularly as anti-HIV agents. They interfere with the replication cycle of viruses, offering a potential pathway for the development of new antiviral drugs .
Cytoprotective Characterization
Studies have optimized 8-hydroxyquinoline scaffolds for cytoprotective activity , which could be applied in central nervous system-related diseases. This optimization aims to protect cells from chemically induced oxidative stress, which is a key factor in neurodegeneration .
Multitarget Directed Ligands
The structural versatility of 8-hydroxyquinoline allows it to act as a multitarget directed ligand. This means it can simultaneously interact with multiple biological targets, which is beneficial in the design of drugs for complex diseases like cancer and neurodegenerative disorders .
Orientations Futures
Propriétés
IUPAC Name |
8-hydroxy-5,7-dimethylquinoline-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-5-8(2)12(15)11-10(7)4-3-9(6-14)13-11/h3-6,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIMFKGDSXIMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC(=N2)C=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

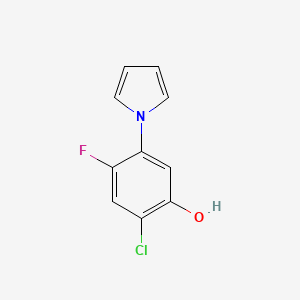
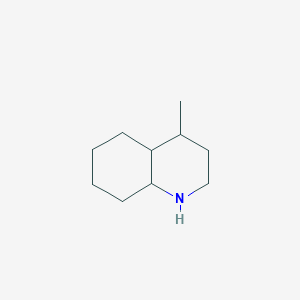
![Methyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2933745.png)


![1,3-dimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2933749.png)
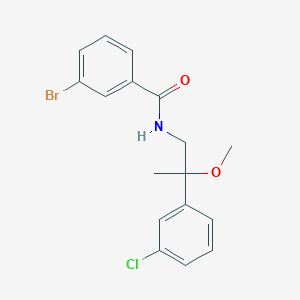
![4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2933755.png)
![1-(3,4-Dimethylphenyl)-4-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyrrolidin-2-one](/img/structure/B2933756.png)
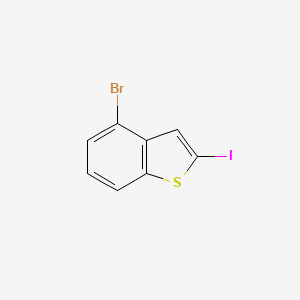
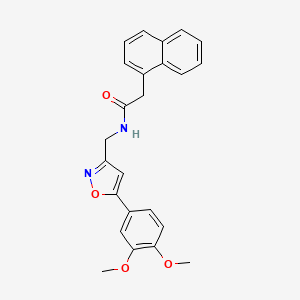
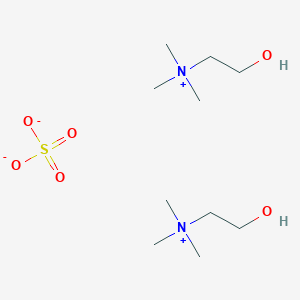
![N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B2933762.png)
![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2933764.png)